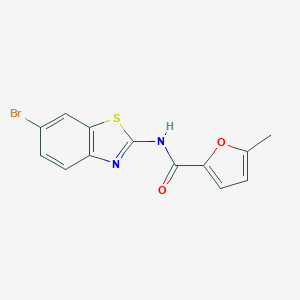
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CEP-1347 was initially developed as a neuroprotective agent, but its mechanism of action and biochemical effects have also been investigated in other contexts.
作用机制
CEP-1347 exerts its neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a stress-activated protein kinase that is activated in response to a variety of cellular stresses, including oxidative stress and inflammation. Activation of JNK has been implicated in the pathogenesis of neurodegenerative diseases and ischemic stroke. CEP-1347 inhibits JNK by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on the JNK pathway. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of CEP-1347 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of CEP-1347 is its relatively low potency, which may limit its efficacy in some applications.
未来方向
There are several potential future directions for research on CEP-1347. One area of interest is the potential use of CEP-1347 in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, to enhance its neuroprotective effects. Another area of interest is the development of more potent JNK inhibitors that may be more effective than CEP-1347 in certain applications. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of CEP-1347 in different contexts.
合成方法
The synthesis of CEP-1347 involves several steps, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3,4-dimethoxybenzoyl chloride, followed by reduction and purification. The final product is a white crystalline solid that is soluble in organic solvents.
科学研究应用
CEP-1347 has been studied extensively for its potential therapeutic applications in a variety of conditions, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. In preclinical studies, CEP-1347 has been shown to protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the pathogenesis of these conditions.
属性
产品名称 |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-7-14(11-17(16)22-2)18(20)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,20) |
InChI 键 |
ACIVMQJIPCWESN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)
![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)

![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)
![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)
